Sdz Eaa 494 was originally developed by the pharmaceutical company Novartis as part of research into NMDA receptor modulation. It falls under the classification of chemical compounds known as piperazine derivatives, specifically designed to interact with glutamate receptors in the central nervous system. The compound's pharmacological profile indicates that it does not act on other neurotransmitter systems, which highlights its specificity and potential therapeutic applications .
The synthesis of Sdz Eaa 494 involves several steps to produce both its enantiomers, primarily derived from 4-(3-phosphonopropyl)piperazine-2-carboxylic acid. The synthetic route includes the formation of its unsaturated analogue, (E)-4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid. Key methods used in the synthesis include:
The industrial production emphasizes optimizing reaction conditions to maximize yield and purity, ensuring compliance with quality standards.
The molecular structure of Sdz Eaa 494 can be described using various chemical notations:
The compound features a piperazine ring attached to a carboxylic acid group and a phosphonopropenyl side chain, which is critical for its interaction with NMDA receptors.
Sdz Eaa 494 is capable of undergoing several types of chemical reactions:
These reactions are essential for modifying the compound for various research applications and studying its interactions with biological systems.
Sdz Eaa 494 functions primarily by competitively antagonizing the NMDA receptor, which is integral to glutamatergic neurotransmission in the brain. This antagonism inhibits calcium influx through the receptor channel, thereby preventing excitotoxicity associated with excessive glutamate signaling. Research indicates that this mechanism contributes to its neuroprotective effects and potential therapeutic benefits in conditions like epilepsy and neurodegenerative diseases .
Sdz Eaa 494 exhibits several notable physical and chemical properties:
These properties are crucial for determining its behavior in biological systems and during experimental applications.
Sdz Eaa 494 has diverse applications across various fields:
SDZ EAA 494 (also known as D-CPPene) functions as a competitive N-Methyl-D-aspartate receptor antagonist, binding directly to the glutamate recognition site within the N-Methyl-D-aspartate receptor complex. This binding sterically impedes the interaction of endogenous glutamate with its receptor, thereby preventing ion channel gating and subsequent calcium influx [1] [4]. Unlike non-competitive antagonists (e.g., phencyclidine or MK-801) that bind within the ion channel pore, competitive antagonists like SDZ EAA 494 exhibit reversible binding kinetics and do not require prior receptor activation for blockade [4] [10].
Radioligand binding studies confirm SDZ EAA 494’s high selectivity for the N-Methyl-D-aspartate receptor over other glutamate receptor subtypes (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, kainate) and neurotransmitter systems. Comprehensive receptor profiling demonstrated no significant affinity for GABAA, GABAB, dopamine D2, muscarinic, or opioid receptors. Furthermore, SDZ EAA 494 does not inhibit monoamine reuptake transporters, underscoring its specificity for N-Methyl-D-aspartate receptors [1].
Table 1: Selectivity Profile of SDZ EAA 494
Receptor/Transporter System | Activity of SDZ EAA 494 | Experimental Assay |
---|---|---|
N-Methyl-D-aspartate | Competitive antagonism | [³H]CGP39653 binding |
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid | No significant activity | [³H]AMPA binding |
Kainate | No significant activity | [³H]kainate binding |
GABAA | No significant activity | Radioligand displacement |
Dopamine D2 | No significant activity | Radioligand displacement |
Serotonin reuptake | No inhibition | Synaptosomal uptake assay |
Norepinephrine reuptake | No inhibition | Synaptosomal uptake assay |
Quantitative characterization of SDZ EAA 494’s affinity for N-Methyl-D-aspartate receptors utilized electrophysiological and radioligand binding methodologies. In frog spinal cord and rat neocortical slice preparations, SDZ EAA 494 yielded pA₂ values of 6.7–6.8 against N-Methyl-D-aspartate-induced depolarizations. The pA₂ metric quantifies antagonist potency, defined as the negative logarithm of the molar antagonist concentration necessitating a doubling of agonist concentration to achieve an equivalent biological response. This range indicates moderate-to-high potency in functional systems [1].
In equilibrium binding assays employing the selective N-Methyl-D-aspartate antagonist [³H]CGP39653, SDZ EAA 494 exhibited a pKᵢ value of 7.5. The pKᵢ represents the negative logarithm of the inhibitor’s dissociation constant (Kᵢ), with higher values denoting greater affinity. This pKᵢ translates to a nanomolar-range Kᵢ (~32 nM), confirming high-affinity competitive antagonism at the glutamate binding domain [1] [4].
Table 2: Binding Kinetics of SDZ EAA 494
Assay System | pA₂/pKᵢ Value | Interpretation | Biological Preparation |
---|---|---|---|
Functional antagonism (pA₂) | 6.7 – 6.8 | Moderate-to-high functional potency | Frog spinal cord |
Functional antagonism (pA₂) | 6.8 | Moderate-to-high functional potency | Rat neocortical slices |
Receptor binding (pKᵢ) | 7.5 | High affinity (Kᵢ ≈ 32 nM) | [³H]CGP39653 binding assay |
Rat neocortical slice models provide critical insights into SDZ EAA 494’s efficacy in inhibiting N-Methyl-D-aspartate-mediated excitatory responses. Under magnesium-free conditions (removing voltage-dependent Mg²⁺ block), spontaneous epileptiform activity emerges due to unregulated N-Methyl-D-aspartate receptor activation. SDZ EAA 494 potently suppressed this spontaneous activity with an ED₅₀ of 39 nM, demonstrating a threshold concentration as low as 10 nM [4].
Concentration-response studies further characterized SDZ EAA 494 against exogenously applied N-Methyl-D-aspartate. The compound produced a concentration-dependent rightward shift in N-Methyl-D-aspartate depolarization curves without suppressing maximal responses—a hallmark of competitive antagonism. Its potency (pA₂ = 6.8) exceeded that of earlier competitive antagonists like D-2-amino-5-phosphonovalerate (D-AP5) and racemic CPP [4] [10]. Crucially, washout experiments demonstrated rapid reversibility of SDZ EAA 494’s effects, contrasting sharply with the prolonged, often irreversible blockade induced by non-competitive channel blockers like MK-801 [4].
Table 3: Electrophysiological Effects in Rat Neocortical Slices
Parameter | SDZ EAA 494 | D-AP5 | MK-801 |
---|---|---|---|
ED₅₀ for Spontaneous Activity | 39 nM | ~200 nM* | 33 nM |
Threshold Concentration | 10 nM | 100 nM* | 10 nM |
pA₂ vs. N-Methyl-D-aspartate | 6.8 | 6.1* | Not applicable |
Reversibility after Washout | Complete | Complete | Incomplete/Slow |
Mechanism | Competitive | Competitive | Non-competitive |
*Estimated from historical literature for comparison [4] [10].
N-Methyl-D-aspartate receptor activation requires simultaneous binding of both glutamate and a co-agonist (glycine or D-serine) at distinct sites. SDZ EAA 494 interacts exclusively with the glutamate binding site on GluN2 subunits, exhibiting no appreciable affinity for the glycine-binding site on GluN1 subunits [1] [8]. This specificity was demonstrated experimentally through several key findings:
These pharmacodynamic properties distinguish SDZ EAA 494 from broad-spectrum glutamate inhibitors and agents targeting modulatory sites, ensuring selective disruption of pathological N-Methyl-D-aspartate receptor overactivation while preserving physiologically regulated receptor functions dependent on glycine co-agonism.
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: